molecular formula C18H27ClN2O5 B4076365 1-[4-(4-Chloro-3-ethylphenoxy)butyl]piperazine;oxalic acid

1-[4-(4-Chloro-3-ethylphenoxy)butyl]piperazine;oxalic acid

Cat. No.: B4076365
M. Wt: 386.9 g/mol
InChI Key: JBDWNLDGEZBCER-UHFFFAOYSA-N
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Description

1-[4-(4-Chloro-3-ethylphenoxy)butyl]piperazine;oxalic acid is a chemical compound known for its diverse applications in scientific research. It is often used in various fields such as chemistry, biology, and medicine due to its unique chemical properties.

Preparation Methods

The synthesis of 1-[4-(4-Chloro-3-ethylphenoxy)butyl]piperazine;oxalic acid involves several steps. The primary synthetic route includes the reaction of 4-chloro-3-ethylphenol with butyl bromide to form 4-(4-chloro-3-ethylphenoxy)butane. This intermediate is then reacted with piperazine to yield 1-[4-(4-chloro-3-ethylphenoxy)butyl]piperazine. Finally, the compound is treated with oxalic acid to form the oxalate salt .

Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors and continuous flow processes to ensure high yield and purity.

Chemical Reactions Analysis

1-[4-(4-Chloro-3-ethylphenoxy)butyl]piperazine;oxalic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium methoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce different functional groups into the molecule.

Scientific Research Applications

1-[4-(4-Chloro-3-ethylphenoxy)butyl]piperazine;oxalic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating specific diseases.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4-(4-Chloro-3-ethylphenoxy)butyl]piperazine;oxalic acid involves its interaction with specific molecular targets. It can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-[4-(4-Chloro-3-ethylphenoxy)butyl]piperazine;oxalic acid can be compared with other similar compounds, such as:

    1-[4-(4-Chlorophenoxy)butyl]piperazine: Lacks the ethyl group, which may affect its chemical reactivity and biological activity.

    1-[4-(4-Bromophenoxy)butyl]piperazine: The presence of a bromine atom instead of chlorine can lead to different reactivity and applications.

Properties

IUPAC Name

1-[4-(4-chloro-3-ethylphenoxy)butyl]piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25ClN2O.C2H2O4/c1-2-14-13-15(5-6-16(14)17)20-12-4-3-9-19-10-7-18-8-11-19;3-1(4)2(5)6/h5-6,13,18H,2-4,7-12H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBDWNLDGEZBCER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)OCCCCN2CCNCC2)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[4-(4-Chloro-3-ethylphenoxy)butyl]piperazine;oxalic acid
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1-[4-(4-Chloro-3-ethylphenoxy)butyl]piperazine;oxalic acid
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1-[4-(4-Chloro-3-ethylphenoxy)butyl]piperazine;oxalic acid
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1-[4-(4-Chloro-3-ethylphenoxy)butyl]piperazine;oxalic acid
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1-[4-(4-Chloro-3-ethylphenoxy)butyl]piperazine;oxalic acid

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